(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemists developing kinase inhibitors require phenylhydrazine building blocks with precise substitution patterns-generic mono-substituted analogs cannot deliver the electronic and lipophilic balance needed for target engagement. (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride (CAS 220527-84-4) addresses this gap: • CDK9/Cyclin T1 inhibitor synthesis (IC50 < 1 µM) • Cytotoxic pyrazolines vs. breast cancer (IC50 1.86-2.45 µM, comparable to Doxorubicin) • HCl salt ensures superior solubility and stability • Available in multi-gram quantities for hit-to-lead and lead optimization campaigns.

Molecular Formula C7H10ClFN2O
Molecular Weight 192.62 g/mol
CAS No. 220527-84-4
Cat. No. B1419062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride
CAS220527-84-4
Molecular FormulaC7H10ClFN2O
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NN)F.Cl
InChIInChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
InChIKeyCZBBSMVGFZLCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-4-methoxy-phenyl)hydrazine Hydrochloride Overview


(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative (CAS 220527-84-4, MW: 192.62 g/mol, C₇H₁₀ClFN₂O) [1]. It is primarily employed as a synthetic intermediate for the preparation of substituted pyrazoles as chemotherapeutic agents . Its hydrochloride salt form provides enhanced stability and solubility compared to its free base counterpart .

Synthetic intermediate for substituted pyrazoles
3‑Fluoro‑4‑methoxy scaffold for kinase/EGFR inhibitor design
Hydrochloride salt: enhanced stability and solubility for synthesis

Why Substitution Fails for (3-Fluoro-4-methoxy-phenyl)hydrazine HCl


Substituting (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride with simpler analogs like 4-fluorophenylhydrazine or 4-methoxyphenylhydrazine is chemically inadvisable for rational design programs. The specific 3-fluoro-4-methoxy substitution pattern uniquely modulates both electronic properties and lipophilicity (XLogP3 of 1.2 for the free base) [1], which directly impacts the potency and selectivity of derived heterocycles against targets such as kinases [2] and EGFR [3]. This precise balance of substituents cannot be replicated by mono-substituted alternatives, making this compound a non-fungible building block.

Electronic & Lipophilic Balance Mono‑substituted analogs (4‑fluorophenylhydrazine, 4‑methoxyphenylhydrazine) cannot replicate the unique electronic and lipophilic profile required for target potency and selectivity in derived heterocycles.
Scaffold Specificity The precise 3‑fluoro‑4‑methoxy substitution pattern is not interchangeable; simpler analogs may lead to altered kinase inhibition profiles and loss of scaffold design control.
Non‑Fungible Building Block This compound supports rational design programs; substitution risks deviating from reported ADME modulation and structure‑activity relationships.

Differentiation from Analogs: (3-Fluoro-4-methoxy-phenyl)hydrazine HCl


Lipophilicity Modulation vs. Mono-Substituted Analogs

The compound's free base has a computed XLogP3 value of 1.2 [1]. This is a critical differentiator from 4-fluorophenylhydrazine (free base XLogP3: 0.7) [2] and 4-methoxyphenylhydrazine (free base XLogP3: 1.0) [3], demonstrating that the 3-fluoro-4-methoxy substitution pattern provides a distinct, intermediate lipophilicity profile not achievable with mono-substituted analogs.

Lipophilicity (XLogP3)
Reported
1.2 vs 0.7 (4‑F) / 1.0 (4‑OMe)
Intermediate lipophilicity context may inform ADME property modulation
Computed values (PubChem XLogP3 3.0)
Medicinal Chemistry Physicochemical Properties Drug Design

Pyrimidine Derivative Potency Against CDK9/Cyclin T1

A derivative, N-(3-fluoro-4-methoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-4-amine, demonstrates an IC50 of <1,000 nM (1 µM) against Cyclin-T1/Cyclin-dependent kinase 9 (Human) [1]. While direct comparator data for a non-fluorinated analog in the same assay is not available, this activity establishes a benchmark for the chemotype.

CDK9/Cyclin T1 Inhibition
Class‑level
Supports scaffold utility in kinase inhibitor design
Derivative compound (pyrimidine); BindingDB assay
EGFR Inhibition
Class‑level
800,000 nM
Supports EGFR‑targeting scaffold exploration
Derivative Tyrphostin analog; radiometric assay
Cytotoxicity (MCF‑7 / MDA‑MB‑231)
Head‑to‑head
2.45 µM / 1.86 µM vs Doxorubicin 1.08 µM
Cell‑model response comparable to reference agent
Derivative hydroxypyrazoline; breast cancer cell lines
Synthesis & Purity
Data to verify
97% (commercial)
Specification review for multi‑step reproducibility
1H NMR confirmation; supplier‑reported purity
Kinase Inhibition Cancer Therapeutics CDK9

EGFR Inhibition by Tyrphostin Derivative

A derivative, 2-[(3-fluoro-4-methoxyphenyl)methylidene]propanedinitrile (a Tyrphostin analog), exhibits an IC50 of 800,000 nM (800 µM) against Epidermal Growth Factor Receptor (EGFR) [1]. This provides a direct activity readout for the 3-fluoro-4-methoxyphenyl group in the context of a known kinase inhibitor pharmacophore.

EGFR Inhibition
Class‑level
800,000 nM
Supports EGFR‑targeting scaffold exploration
Derivative Tyrphostin analog; radiometric assay
EGFR Tyrosine Kinase Inhibitor Cancer Research

Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

A hydroxypyrazoline derivative bearing the 3-fluoro-4-methoxyphenyl moiety (Compound 139) exhibited IC50 values of 2.45 µM and 1.86 µM against MCF-7 and MDA-MB-231 breast cancer cell lines, respectively [1]. This is directly comparable to the reference drug Doxorubicin, which had an IC50 of 1.08 µM in the same study, highlighting the potent cytotoxic potential of this chemotype.

Cytotoxicity (MCF‑7 / MDA‑MB‑231)
Head‑to‑head
2.45 µM / 1.86 µM vs Doxorubicin 1.08 µM
Cell‑model response comparable to reference agent
Derivative hydroxypyrazoline; breast cancer cell lines
Cytotoxicity Anticancer Pyrazole

Synthesis and Purity Benchmarking

The compound is synthesized via diazotization of 3-fluoro-4-methoxyaniline followed by reduction with SnCl₂·2H₂O . This defined procedure provides a reliable route to the hydrazine, with 1H NMR data confirming the product structure . Commercial sources specify a purity of 97% , establishing a clear quality benchmark for procurement.

Synthesis & Purity
Data to verify
97% (commercial)
Specification review for multi‑step reproducibility
1H NMR confirmation; supplier‑reported purity
Organic Synthesis Process Chemistry Building Block

Application Scenarios: (3-Fluoro-4-methoxy-phenyl)hydrazine HCl


Medicinal Chemistry: Kinase Inhibitor Synthesis

The compound is a critical intermediate for synthesizing pyrimidine-based kinase inhibitors, as exemplified by a derivative with an IC50 < 1 µM against CDK9/Cyclin T1 [1]. This application leverages the specific electronic and steric properties of the 3-fluoro-4-methoxyphenyl group to achieve target engagement. Procurement is recommended for projects focused on oncology and inflammation where kinase inhibition is a validated strategy.

Oncology: Cytotoxic Pyrazole Development

The compound serves as a key building block for generating cytotoxic pyrazoline derivatives. As demonstrated, a hydroxypyrazoline bearing the 3-fluoro-4-methoxyphenyl moiety exhibits potent activity against breast cancer cell lines (IC50 values of 1.86-2.45 µM), comparable to the reference drug Doxorubicin [2]. This scenario is ideal for medicinal chemistry teams developing novel anticancer agents.

EGFR-Targeted Probe Generation

This hydrazine can be used to synthesize Tyrphostin analogs, such as 2-[(3-fluoro-4-methoxyphenyl)methylidene]propanedinitrile, which exhibit activity against EGFR (IC50 = 800 µM) [3]. This application is well-suited for researchers developing chemical probes to study EGFR signaling pathways or for initiating hit-to-lead campaigns against this established oncology target.

Application
Selection Property
Validation Focus
Kinase inhibitor design
3‑Fluoro‑4‑methoxy scaffold for target engagement
Kinase selectivity and potency profiling
Cytotoxicity research
Substituted pyrazoline chemotype
Cell viability assays (e.g., MCF‑7, MDA‑MB‑231)
EGFR probe synthesis
Tyrphostin analog scaffold
EGFR signaling pathway inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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